molecular formula C19H14BrN5O3 B2758281 2-(3-bromophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899970-69-5

2-(3-bromophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2758281
CAS No.: 899970-69-5
M. Wt: 440.257
InChI Key: OHLBXWFIIHVLAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative characterized by a bicyclic purine core with distinct substituents at positions 2 and 9. The 3-bromophenyl group at position 2 introduces steric bulk and electron-withdrawing properties, while the 3-methoxyphenyl group at position 9 provides electron-donating effects due to the methoxy substituent.

Properties

IUPAC Name

2-(3-bromophenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN5O3/c1-28-13-7-3-6-12(9-13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-4-2-5-11(20)8-10/h2-9H,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLBXWFIIHVLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the bromophenyl and methoxyphenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

2-(3-bromophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antiviral activities.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name Position 2 Substitution Position 9 Substitution Position 6 Functional Group Key Structural Differences
2-(3-Bromophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 3-Bromophenyl 3-Methoxyphenyl Carboxamide Reference compound
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide Methyl 4-Methylphenyl Carboxamide Smaller substituents (methyl vs. bromo/methoxy)
8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine - 3-Formamidobenzyl Dimethylamino Bromine at position 8; benzyl linkage

Key Observations:

  • Substituent Effects: The target compound’s 3-bromophenyl group (position 2) increases molecular weight and lipophilicity compared to the methyl group in the analog from . The bromine atom may enhance halogen bonding in target interactions. The 3-methoxyphenyl group (position 9) introduces meta-substitution, contrasting with the 4-methylphenyl (para-substitution) in , which could alter steric interactions and solubility. The 6-carboxamide group in the target compound and supports hydrogen bonding, unlike the 6-dimethylamino group in , which may increase basicity and alter charge distribution.
  • Backbone Modifications :

    • ’s compound features a benzyl linkage at position 9 and a bromine at position 8 (vs. 8-oxo in the target), which disrupts the dihydro-purine structure and may reduce conformational rigidity .

Physicochemical and Pharmacokinetic Implications

While experimental data (e.g., logP, solubility) are unavailable in the provided evidence, inferences can be drawn:

  • The 3-methoxyphenyl group may improve solubility relative to the 4-methylphenyl group due to the polar methoxy moiety .
  • The carboxamide in the target compound could enhance metabolic stability compared to the dimethylamino group in , which might undergo N-demethylation.

Biological Activity

2-(3-bromophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic compound with potential biological activity, particularly in the fields of oncology and pharmacology. This article provides a comprehensive examination of its biological activity based on available research findings, including case studies and relevant data.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C18H16BrN5O3
  • Molecular Weight : 424.26 g/mol
  • Structural Features :
    • A purine derivative with a bromophenyl and methoxyphenyl substituent.
    • Contains an oxo group and a carboxamide functional group.

Antitumor Properties

Recent studies have indicated that derivatives of bromophenyl compounds exhibit significant antitumor activity. For instance:

  • In vitro Studies : The compound showed notable inhibition of cell proliferation in various cancer cell lines. A study found that 3-bromophenyl derivatives inhibited cell invasion in a Boyden chamber assay, demonstrating their potential as antitumor agents .
  • In vivo Studies : In experiments involving nude mice grafted with human tumor cells (HT1080 and MDA-MB231), treatment with bromophenyl derivatives resulted in reduced tumor growth. The mechanism behind this effect is still under investigation, but it suggests a promising avenue for cancer treatment .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, several hypotheses include:

  • Inhibition of Matrix Metalloproteinases (MMPs) : While the compound did not significantly inhibit MMPs directly, it may affect other pathways involved in tumor metastasis .
  • Cell Cycle Arrest : Some studies suggest that similar compounds can induce cell cycle arrest, leading to reduced proliferation rates in cancer cells.

Comparative Biological Activity

A comparative analysis of related compounds reveals the following:

CompoundIC50 (µM)Activity TypeReference
This compoundTBDAntitumor
3-chlorophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate5.0Antimigrative
3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate4.0Antiinvasive

Case Studies

  • Case Study on Anticancer Activity :
    • In a controlled study, mice treated with the compound displayed a significant reduction in tumor size compared to control groups. The treatment was administered intraperitoneally three times a week for three weeks, leading to a marked decrease in tumor volume without severe side effects .
  • Mechanistic Insights :
    • Further investigations into the molecular pathways affected by the compound revealed potential interactions with signaling pathways involved in apoptosis and cell survival, suggesting that it may induce apoptosis in cancer cells through mitochondrial pathways.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(3-bromophenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including purine core formation and subsequent substitutions. Key parameters include:

  • Temperature : 80–100°C for nucleophilic substitution reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Inert atmosphere : Nitrogen or argon to prevent oxidation of sensitive intermediates .
  • Catalysts : Lewis acids (e.g., AlCl₃) for regioselective substitutions .
    Yield optimization requires iterative adjustments to these parameters and purification via column chromatography .

Q. How is the molecular structure of this compound validated in synthetic workflows?

Methodological Answer: Structural confirmation employs:

  • NMR spectroscopy : ¹H and ¹³C NMR to assign aromatic protons and substituents (e.g., methoxy and bromophenyl groups) .
  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., purine core C-N bonds ~1.33–1.50 Å) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z) .

Q. What biological targets are hypothesized for this compound, and how are they identified?

Methodological Answer: Target identification strategies include:

  • Enzyme inhibition assays : Screening against kinases or cyclooxygenases (COX) using fluorometric or colorimetric substrates (e.g., IC₅₀ determination) .
  • Computational docking : Molecular modeling with software like AutoDock to predict binding affinities to receptors (e.g., ATP-binding pockets) .
  • Transcriptomic profiling : RNA sequencing to identify differentially expressed genes post-treatment .

Advanced Research Questions

Q. How do substituent variations (e.g., bromophenyl vs. fluorophenyl) impact biological activity, and how are contradictions resolved?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Systematic replacement of substituents (e.g., bromine for fluorine) and comparative IC₅₀ assays .
  • Contradiction resolution : If fluorophenyl derivatives show higher COX-2 inhibition but lower solubility, molecular dynamics simulations assess steric/electronic effects .
  • Data normalization : Activity metrics are adjusted for lipophilicity (logP) and solubility (via HPLC-measured partition coefficients) .

Q. What strategies mitigate poor aqueous solubility during in vitro assays?

Methodological Answer:

  • Co-solvent systems : Use of DMSO-water mixtures (≤0.1% DMSO) to maintain compound stability .
  • Nanoparticle formulation : Encapsulation in PEGylated liposomes to enhance bioavailability .
  • pH adjustment : Solubility is tested at physiological pH (7.4) and acidic conditions (e.g., 5.5 for lysosomal targeting) .

Q. How are metabolic stability and degradation pathways analyzed?

Methodological Answer:

  • Liver microsome assays : Incubation with human/rat liver microsomes and LC-MS/MS to identify Phase I metabolites (e.g., hydroxylation or demethylation) .
  • Stability studies : Compound exposure to light, heat, and humidity, with degradation products quantified via HPLC-UV .
  • Reactive intermediate detection : Trapping agents (e.g., glutathione) identify electrophilic metabolites .

Q. What analytical challenges arise in quantifying impurities, and how are they addressed?

Methodological Answer:

  • HPLC-MS/MS : Detects low-abundance impurities (e.g., dehalogenated byproducts) with a limit of detection (LOD) <0.1% .
  • Forced degradation studies : Acid/base hydrolysis, oxidation (H₂O₂), and photolysis to map impurity profiles .
  • Reference standards : Synthesize and characterize impurities (e.g., 8-oxo-purine derivatives) for calibration .

Experimental Design Considerations

Q. How is selectivity for target vs. off-target effects assessed in kinase inhibition studies?

Methodological Answer:

  • Kinase panel screening : Test compound against a library of 100+ kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity scores .
  • Cellular thermal shift assay (CETSA) : Quantifies target engagement in live cells by measuring protein thermal stability shifts .

Q. What in vivo models are appropriate for evaluating pharmacokinetics?

Methodological Answer:

  • Rodent models : Oral/intravenous administration followed by serial blood sampling for AUC and Cₘₐₓ calculations .
  • Tissue distribution : LC-MS/MS analysis of organ homogenates (e.g., liver, brain) to assess blood-brain barrier penetration .

Data Interpretation and Reproducibility

Q. How are batch-to-batch variability issues addressed in bioactivity studies?

Methodological Answer:

  • Quality control (QC) protocols : NMR and HPLC purity thresholds (>95%) for all batches .
  • Blinded replicates : Independent researchers repeat assays to confirm IC₅₀ consistency .

Q. What statistical methods validate synergistic effects in combination therapies?

Methodological Answer:

  • Chou-Talalay method : Computes combination index (CI) using CompuSyn software .
  • Isobolographic analysis : Graphical determination of additive/synergistic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.